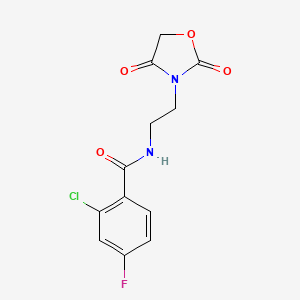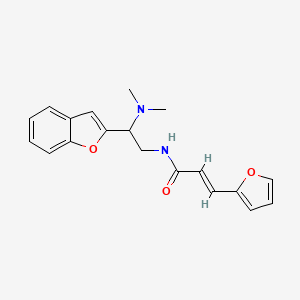
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a benzofuran and furan moiety connected through an acrylamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyphenylacetic acid derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through the reaction of the benzofuran derivative with dimethylamine.
Formation of the Acrylamide Linkage: The acrylamide linkage is formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Furan: The final step involves coupling the acrylamide intermediate with furan-2-carbaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The acrylamide linkage can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of both benzofuran and furan rings suggests that it may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is studied for its potential use in the development of advanced materials. Its unique chemical properties make it a candidate for applications in organic electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the benzofuran and furan rings suggests potential interactions with aromatic binding sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of benzofuran and furan rings, which may confer distinct chemical and biological properties. The presence of the dimethylamino group further enhances its reactivity and potential interactions with biological targets.
Eigenschaften
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)16(18-12-14-6-3-4-8-17(14)24-18)13-20-19(22)10-9-15-7-5-11-23-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEHOCDMZWGDOQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2621175.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2621180.png)


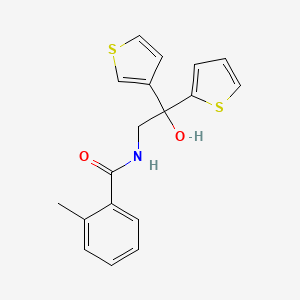
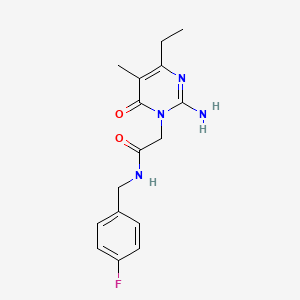
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)
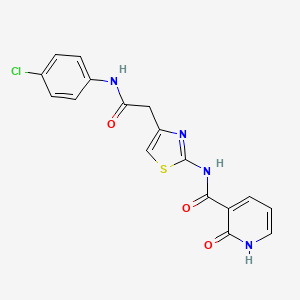
![[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine](/img/structure/B2621192.png)
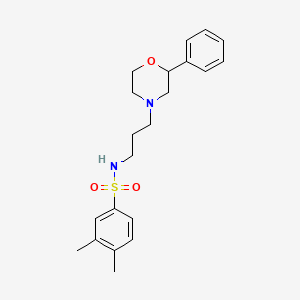

![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)
